

Literature review on the bioactivity of 2,5-Pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Pyridinedicarboxylic acid

Cat. No.: B142978

[Get Quote](#)

The Bioactivity of 2,5-Pyridinedicarboxylic Acid: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Pyridinedicarboxylic acid, also known as isocinchomeric acid, is a pyridine derivative with a molecular formula of $C_7H_5NO_4$. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Research has highlighted its potential as a selective enzyme inhibitor, an antiviral agent, and a scaffold for the development of novel therapeutic compounds, including metal-based complexes with antimicrobial and anticancer properties. This technical guide provides a comprehensive review of the current literature on the bioactivity of **2,5-pyridinedicarboxylic acid** and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition: A Selective Modulator of D-dopachrome Tautomerase

A significant area of research on **2,5-pyridinedicarboxylic acid** has been its role as a potent and selective inhibitor of D-dopachrome tautomerase (D-DT), also known as macrophage

migration inhibitory factor-2 (MIF-2). D-DT is a cytokine involved in various inflammatory and proliferative diseases.

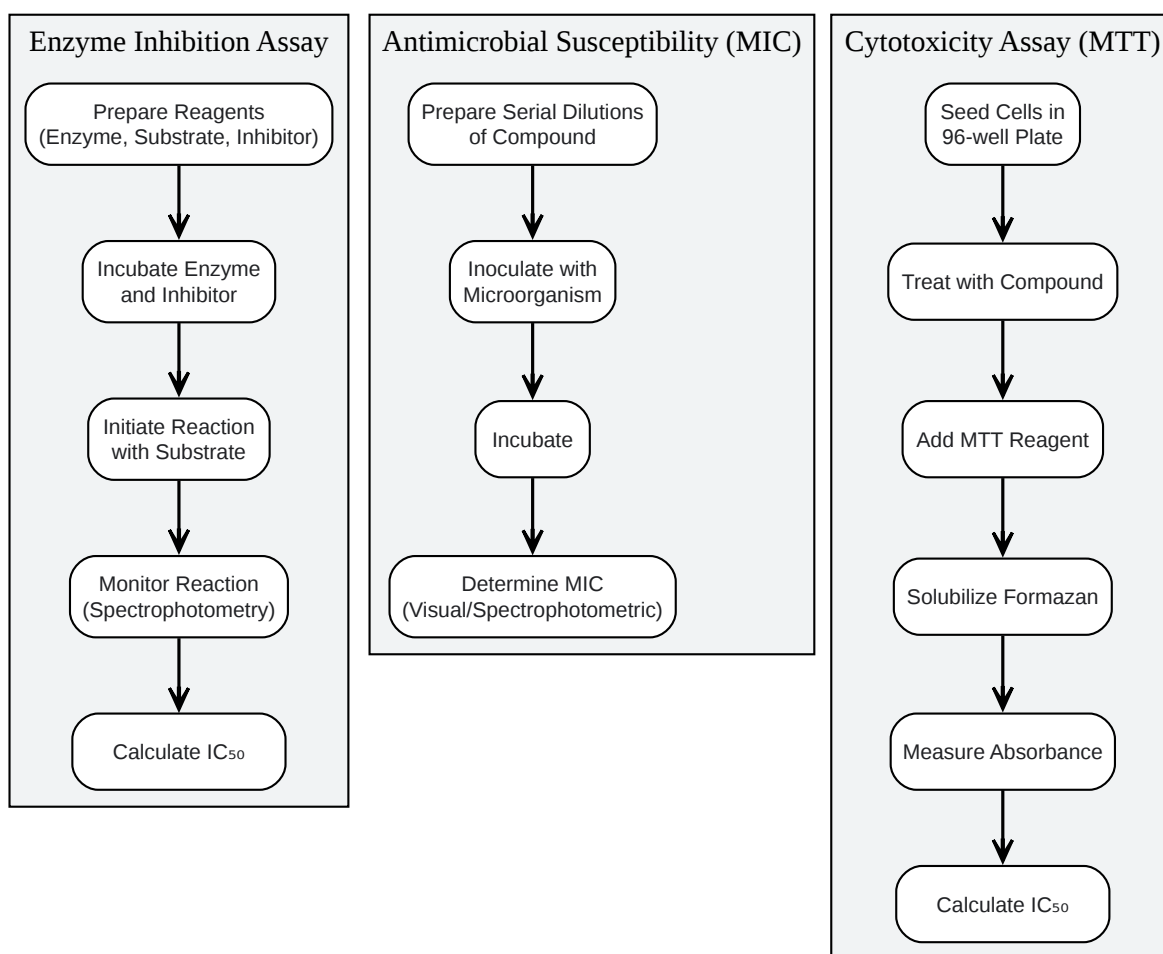
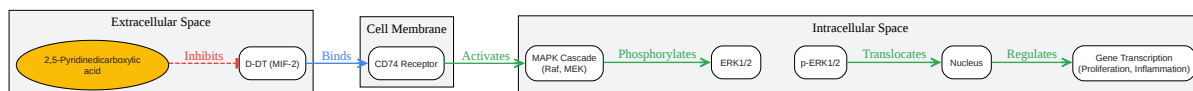
Quantitative Inhibition Data

While **2,5-pyridinedicarboxylic acid** is a known potent inhibitor of D-DT, specific IC₅₀ values for the parent compound are not readily available in the reviewed literature. However, a structurally related derivative, 4-(3-carboxyphenyl)-**2,5-pyridinedicarboxylic acid** (4-CPPC), has been identified as a selective D-DT inhibitor.

Compound	Target	IC ₅₀	Reference
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)	D-dopachrome tautomerase (D-DT/MIF-2)	27 μM	[1]

Signaling Pathway of D-DT Inhibition

2,5-Pyridinedicarboxylic acid exerts its effect by blocking the interaction between D-DT and its cell surface receptor, CD74. This interaction is crucial for the activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). By inhibiting the D-DT/CD74 axis, **2,5-pyridinedicarboxylic acid** can modulate cellular processes such as proliferation and inflammation.[2][3]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Literature review on the bioactivity of 2,5-Pyridinedicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142978#literature-review-on-the-bioactivity-of-2-5-pyridinedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com